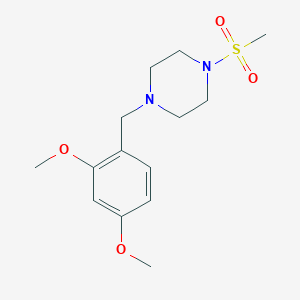

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, also known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the late 1990s as a potential analgesic drug and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide acts as a selective agonist for the delta-opioid receptor, which is primarily located in the peripheral nervous system. Activation of this receptor has been shown to produce analgesic effects, as well as anti-inflammatory and neuroprotective effects.

Biochemical and Physiological Effects

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to produce a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide for lab experiments is its high selectivity for the delta-opioid receptor, which allows for more targeted studies of this receptor's function. However, N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide is not without its limitations, as it can be difficult to synthesize and may not be readily available for some researchers.

Future Directions

There are several potential future directions for research on N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide, including further studies on its potential therapeutic applications in pain management, addiction treatment, and neuroprotection. Additionally, there is a need for more research on the mechanisms underlying its analgesic and neuroprotective effects, as well as its potential interactions with other drugs and neurotransmitter systems.

Synthesis Methods

The synthesis of N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide involves several steps, starting with the reaction between 2-chlorobenzoyl chloride and 3-methylpiperidine to form N-(2-chlorophenyl)-3-methylpiperidine-4-carboxamide. This intermediate is then treated with sodium hydride and 3-bromopropionyl chloride to yield N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has been extensively studied for its potential therapeutic applications in a variety of fields, including pain management, addiction treatment, and neuroprotection. In preclinical studies, N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide has been shown to be highly effective in reducing pain without producing the unwanted side effects associated with traditional opioid analgesics.

properties

Product Name |

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide |

|---|---|

Molecular Formula |

C15H21ClN2O |

Molecular Weight |

280.79 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-3-(3-methylpiperidin-1-yl)propanamide |

InChI |

InChI=1S/C15H21ClN2O/c1-12-5-4-9-18(11-12)10-8-15(19)17-14-7-3-2-6-13(14)16/h2-3,6-7,12H,4-5,8-11H2,1H3,(H,17,19) |

InChI Key |

LJACRDNWPDYOBI-UHFFFAOYSA-N |

SMILES |

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2Cl |

Canonical SMILES |

CC1CCCN(C1)CCC(=O)NC2=CC=CC=C2Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Methoxybenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247894.png)

![2-(Biphenyl-4-yloxy)-1-{4-[(4-methylphenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B247897.png)

![[4-(3-Methoxy-benzoyl)-piperazin-1-yl]-(2-methoxy-phenyl)-methanone](/img/structure/B247899.png)

![1-[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-2-m-tolyloxy-ethanone](/img/structure/B247901.png)

![N-(2,5-dimethoxyphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247902.png)

![3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-N-phenylpropanamide](/img/structure/B247903.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247906.png)

![N-(3-chloro-2-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B247907.png)

![1-(4-Chlorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247908.png)

![1-(3-Bromobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247909.png)

![2-(4-bromophenoxy)-1-[4-(1H-indol-3-ylmethyl)-1-piperazinyl]ethanone](/img/structure/B247912.png)

![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247913.png)